molecular formula C9H9N3 B11922214 8-Methylquinazolin-7-amine CAS No. 919769-91-8

8-Methylquinazolin-7-amine

Cat. No.: B11922214
CAS No.: 919769-91-8
M. Wt: 159.19 g/mol
InChI Key: ABJDIEWGAFKHEK-UHFFFAOYSA-N
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Description

8-Methylquinazolin-7-amine is a heterocyclic aromatic amine, part of the quinazoline family. Quinazolines are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound consists of a quinazoline core with a methyl group at the 8th position and an amine group at the 7th position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methylquinazolin-7-amine typically involves the cyclization of appropriate precursors One common method is the reaction of 2-aminobenzamide with formic acid and formaldehyde, followed by cyclization to form the quinazoline core

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 8-Methylquinazolin-7-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The quinazoline ring can be reduced to form tetrahydroquinazoline derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or nitric acid.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products:

    Oxidation: Nitrosoquinazoline or nitroquinazoline derivatives.

    Reduction: Tetrahydroquinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the substituent introduced.

Scientific Research Applications

8-Methylquinazolin-7-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex quinazoline derivatives.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and bacterial infections.

    Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 8-Methylquinazolin-7-amine involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer applications, it may interfere with DNA replication or induce apoptosis in cancer cells. The exact pathways and targets can vary depending on the specific application and derivative used.

Comparison with Similar Compounds

    Quinazoline: The parent compound with a similar structure but without the methyl and amine groups.

    Quinolin-8-amine: An isomeric compound with the amine group at the 8th position.

    Quinoxaline: A related compound with a different nitrogen arrangement in the ring.

Uniqueness: 8-Methylquinazolin-7-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 8th position and the amine group at the 7th position allows for unique interactions with biological targets and distinct reactivity in chemical reactions.

Properties

CAS No.

919769-91-8

Molecular Formula

C9H9N3

Molecular Weight

159.19 g/mol

IUPAC Name

8-methylquinazolin-7-amine

InChI

InChI=1S/C9H9N3/c1-6-8(10)3-2-7-4-11-5-12-9(6)7/h2-5H,10H2,1H3

InChI Key

ABJDIEWGAFKHEK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=CN=CN=C12)N

Origin of Product

United States

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